molecular formula C8H6F2O2 B7935201 2-Fluoro-2-(3-fluorophenyl)acetic acid

2-Fluoro-2-(3-fluorophenyl)acetic acid

Cat. No.: B7935201
M. Wt: 172.13 g/mol
InChI Key: XVEQCRKSLKEEOB-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H6F2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(3-fluorophenyl)acetic acid typically involves the fluorination of phenylacetic acid derivatives. One common method is the direct fluorination of 2-(3-fluorophenyl)acetic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety when handling fluorinating agents. The process involves the continuous addition of reactants and the removal of products, ensuring a steady production rate.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(3-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding fluorinated ketones or aldehydes.

    Reduction: The compound can be reduced to form fluorinated alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Fluorinated ketones or aldehydes.

    Reduction: Fluorinated alcohols.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-Fluoro-2-(3-fluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can influence the compound’s metabolic stability and bioavailability.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, the fluorine atoms can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and dipole interactions. This can lead to increased potency and selectivity of the compound as a drug candidate. The molecular targets and pathways involved vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

  • 2-Fluorophenylacetic acid
  • 3-Fluorophenylacetic acid
  • 4-Fluorophenylacetic acid

Comparison: 2-Fluoro-2-(3-fluorophenyl)acetic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to mono-fluorinated analogs. The dual fluorination can enhance the compound’s metabolic stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in drug design and other applications.

Properties

IUPAC Name

2-fluoro-2-(3-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEQCRKSLKEEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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